molecular formula C7H2BrCl2F3O2S B2658565 4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride CAS No. 2384019-85-4

4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride

Cat. No. B2658565
CAS RN: 2384019-85-4
M. Wt: 357.95
InChI Key: KIAIPHWHLUYMAQ-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride is a chemical compound with the CAS Number: 2384019-85-4 . It has a molecular weight of 357.96 and is typically stored at ambient temperature . The compound is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H2BrCl2F3O2S/c8-3-1-4(7(11,12)13)6(5(9)2-3)16(10,14)15/h1-2H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

Catalytic Arylation of Heteroaromatics

4-Bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride serves as a precursor in palladium-catalyzed direct arylation reactions. The compound participates in desulfitative arylation, enabling the synthesis of arylated heteroarenes. This process is significant for creating bi(hetero)aryl structures without cleaving the C–Br bonds, thereby preserving the compound's halogenated framework for further chemical transformations. The reaction demonstrates moderate to high yields and exhibits regioselective arylations, showcasing the versatility of halobenzenesulfonyl chlorides in organic synthesis (Skhiri et al., 2015).

Synthesis of Sulfonyl Chlorides

The synthesis of various benzenesulfonyl and arylmethanesulfonyl chlorides from bromophenyl methoxymethyl sulfides highlights another application of bromo-substituted benzenesulfonyl chlorides. This method exemplifies an efficient approach to generate sulfonyl chlorides, which are pivotal intermediates in numerous organic synthesis pathways, indicating the importance of bromo-substituted compounds in facilitating these syntheses (Kim et al., 1992).

Electrophilic Bromoamidation

In a catalyst-free and metal-free bromoamidation process, 4-(Trifluoromethyl)benzenesulfonamide and N-bromosuccinimide are used as nitrogen and halogen sources, respectively. This methodology applies to both cyclic and aliphatic olefins, showcasing the reactivity of sulfonylamide derivatives in introducing bromo and amide functionalities onto olefins. This process underscores the adaptability and efficiency of using sulfonyl chloride derivatives in organic transformations (Yu et al., 2015).

properties

IUPAC Name

4-bromo-2-chloro-6-(trifluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2F3O2S/c8-3-1-4(7(11,12)13)6(5(9)2-3)16(10,14)15/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAIPHWHLUYMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)S(=O)(=O)Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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